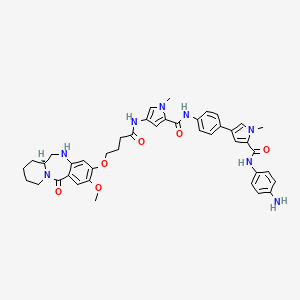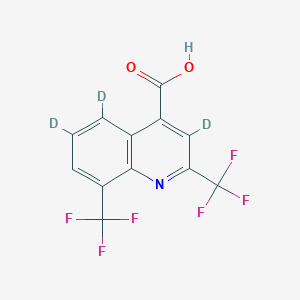
Carboxymefloquine-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carboxymefloquine-d3 is a deuterium-labeled derivative of carboxymefloquine, which is the major metabolite of the antimalarial drug mefloquine . Deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen, which can affect the pharmacokinetic and metabolic profiles of the compound . This compound is primarily used in scientific research as a tracer for quantitation during drug development processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carboxymefloquine-d3 involves the deuteration of carboxymefloquine. Deuteration is typically achieved through the use of deuterated reagents and solvents under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of deuterated reagents and solvents in reactors designed for large-scale chemical synthesis. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
Carboxymefloquine-d3 can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of alcohols or amines.
Substitution: The replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield carboxylic acids, while reduction may produce alcohols or amines .
科学研究应用
Carboxymefloquine-d3 has several scientific research applications, including:
Chemistry: Used as a tracer in studies involving the synthesis and analysis of complex molecules.
Biology: Employed in metabolic studies to track the distribution and metabolism of drugs within biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new pharmaceuticals and the optimization of existing drug formulations.
作用机制
Carboxymefloquine-d3 exerts its effects primarily through the activation of the pregnane X receptor (PXR), a nuclear receptor involved in the regulation of drug-metabolizing enzymes and transporters . By binding to PXR, this compound induces the expression of genes involved in drug metabolism and transport, thereby influencing the pharmacokinetic profiles of coadministered drugs . This mechanism is species-specific, with this compound strongly activating the human receptor but not the mouse homologue .
相似化合物的比较
Similar Compounds
Similar compounds to carboxymefloquine-d3 include:
Carboxymefloquine: The non-deuterated form of this compound, which is also a metabolite of mefloquine.
Mefloquine: The parent compound from which carboxymefloquine and this compound are derived.
Other deuterated compounds: Various deuterated analogs of pharmaceutical compounds used in research and drug development.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The presence of deuterium atoms can alter the metabolic stability and distribution of the compound, making it a valuable tool for tracing and quantifying drug metabolism in biological systems .
属性
分子式 |
C12H5F6NO2 |
|---|---|
分子量 |
312.18 g/mol |
IUPAC 名称 |
3,5,6-trideuterio-2,8-bis(trifluoromethyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C12H5F6NO2/c13-11(14,15)7-3-1-2-5-6(10(20)21)4-8(12(16,17)18)19-9(5)7/h1-4H,(H,20,21)/i1D,2D,4D |
InChI 键 |
QJTJIQBSZLFWFS-KYKRLZBASA-N |
手性 SMILES |
[2H]C1=C(C2=C(C(=C1)C(F)(F)F)N=C(C(=C2C(=O)O)[2H])C(F)(F)F)[2H] |
规范 SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)N=C(C=C2C(=O)O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


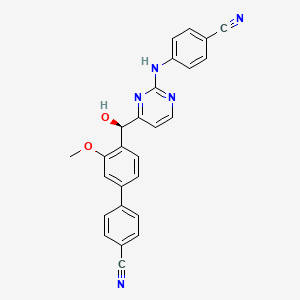
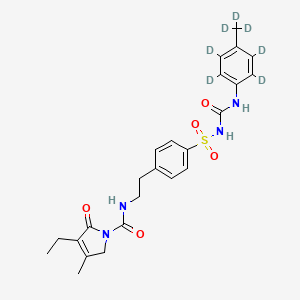
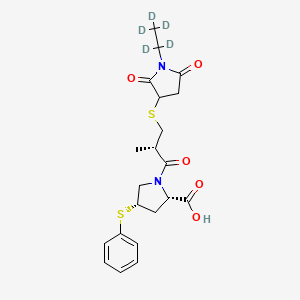



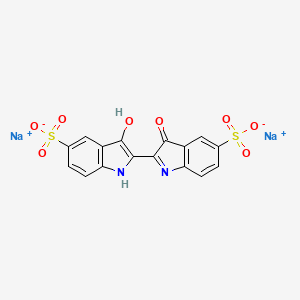
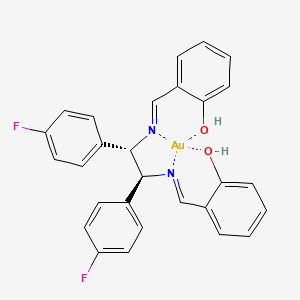

![4-[4-[(1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]phenyl]-7-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxylic acid](/img/structure/B12415804.png)
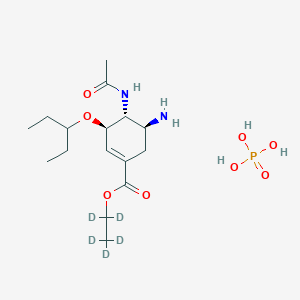
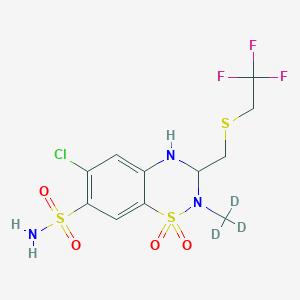
![N,N-diethyl-2-[4-[(E)-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylethenyl]phenoxy]ethanamine](/img/structure/B12415812.png)
